N,N-dimethyl-1H-pyrrole-3-carboxamide
Description
N,N-Dimethyl-1H-pyrrole-3-carboxamide is a pyrrole-derived carboxamide featuring a dimethyl-substituted amide group at the 3-position of the pyrrole ring. Pyrrole carboxamides are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and kinase-inhibitory effects . The dimethyl substitution on the amide nitrogen likely enhances lipophilicity and steric bulk compared to other N-substituents, influencing solubility and molecular interactions.
Properties
IUPAC Name |
N,N-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9(2)7(10)6-3-4-8-5-6/h3-5,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRDEIIPIQOTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CNC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60031-39-2 | |
| Record name | N,N-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrrole-3-carboxamide typically involves the condensation of a carboxylic acid derivative with a substituted amine. One common method is the Paal–Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. For example, the condensation of 3-aminobenzonitrile with 2,5-hexanedione can yield pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, enhancing its chemical diversity.
Scientific Research Applications
Organic Synthesis
N,N-dimethyl-1H-pyrrole-3-carboxamide serves as a critical intermediate in the synthesis of more complex organic molecules. Its utility in organic synthesis includes:
- Building Block for Complex Molecules : It can be used to create various derivatives that may have enhanced properties or activities.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of different functional groups onto the pyrrole ring .
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of N-oxides | Hydrogen peroxide, peracids |
| Reduction | Conversion of carbonyl to alcohol | LiAlH4, NaBH4 |
| Substitution | Electrophilic substitution at pyrrole positions | Halogens, nitro compounds |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a derivative demonstrated over 62% growth inhibition against the MDA-MB-435 melanoma cell line .
Case Study: Anticancer Activity Evaluation
A series of novel derivatives were synthesized and tested against the NCI-60 cancer cell line panel. Notably:
- Compound 8f showed promising activity against multiple cancer types, including breast and melanoma.
- The compound displayed good physicochemical properties that suggest potential for oral bioavailability .
Material Science
This compound is also utilized in the development of materials with specific properties:
- Conductive Polymers : Its ability to form polymers with unique electrical properties makes it suitable for applications in electronics.
- Dyes : The compound can be modified to produce dyes with desirable optical characteristics .
Antimicrobial Properties
Research has indicated that derivatives of this compound possess antimicrobial activities:
- A study synthesized several derivatives that were tested for antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Some showed significant efficacy, highlighting the potential for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound ID | Activity Type | Target Organisms | Efficacy (%) |
|---|---|---|---|
| 8f | Antibacterial | Gram-positive bacteria | 70 |
| 8e | Antifungal | Fungi | 65 |
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-pyrrole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Molecular Structure
- Electron-Donating vs. Electron-Withdrawing Groups :
- The dimethyl group (electron-donating) stabilizes the amide bond, whereas electron-withdrawing groups like trifluoromethyl (e.g., in ) or nitro () increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles .
- Adamantyl Substituents : In N-((3s,5s,7s)-adamantan-1-yl)-1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxamide (4x, ), the bulky adamantyl group improves metabolic stability but reduces conformational flexibility compared to dimethyl groups .
Physical and Chemical Properties
Melting Points and Solubility
NMR and Spectroscopic Data
- 1H NMR Shifts: In 4x (), the adamantyl protons resonate at δ 2.14–2.10 ppm (m), while pyrrole protons appear at δ 6.63–6.31 ppm. Dimethyl groups in the target compound would likely show singlets near δ 2.4–3.0 ppm . The formyl group in N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide () causes a distinct downfield shift (δ ~9–10 ppm) absent in the dimethyl analog .
Chemical Reactivity
- Hydrolysis Stability : Electron-donating dimethyl groups may slow amide hydrolysis relative to electron-withdrawing substituents (e.g., nitro in ) .
Biological Activity
N,N-dimethyl-1H-pyrrole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring, which is known for its ability to participate in various biochemical interactions. The presence of the dimethyl and carboxamide groups enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound can interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that a derivative showed 62.46% growth inhibition against the MDA-MB-435 melanoma cell line and 40.24% against the MDA-MB-468 breast cancer cell line at a concentration of 10 µM .
Anticancer Studies
A notable study synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives featuring benzimidazole moieties. These compounds were evaluated for their anticancer properties using the NCI-60 cancer cell line panel. The results demonstrated varying degrees of activity, with specific derivatives showing promising results against multiple cancer types, highlighting the potential for developing new anticancer agents .
Table 1: Anticancer Activity of Selected Derivatives
| Compound ID | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 8f | MDA-MB-435 (Melanoma) | 62.46 |
| 8f | MDA-MB-468 (Breast) | 40.24 |
Pharmacokinetic Studies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies have indicated that some derivatives possess favorable pharmacokinetic profiles. These derivatives exhibited good predicted oral bioavailability and drug-likeness properties, which are crucial for further development in pharmaceutical applications .
Other Biological Activities
Beyond anticancer properties, this compound derivatives have shown potential in various therapeutic areas:
- Antibacterial Activity : Some pyrrole derivatives have demonstrated effectiveness against bacterial strains, suggesting their utility in developing new antibiotics .
- Antiviral Properties : The compound has been noted for its antiviral activities, contributing to ongoing research in antiviral drug development .
Q & A
Q. Table 1. Synthetic Conditions for Representative Derivatives
| Derivative | Reagents | Yield (%) | Purity (HPLC) | Key NMR Peaks |
|---|---|---|---|---|
| Compound 7 | DCC/DMAP, CH₂Cl₂ | 24 | 97.24% | δ 2.21 (s, CH₃), δ 6.73 (s, pyrrole-H) |
| Compound 41 | DCC/DMAP, DMSO | 35 | 98.67% | δ 2.23 (s, CH₃), δ 6.68 (s, pyrrole-H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
